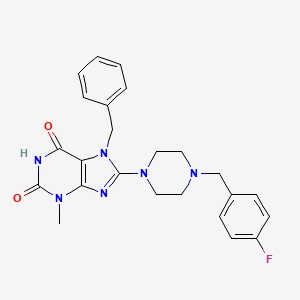

7-苄基-8-(4-(4-氟苄基)哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

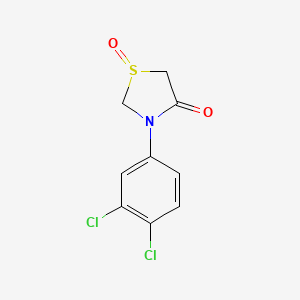

The compound "7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be related to a class of purine derivatives. These compounds are of interest due to their potential biological activities, such as inhibiting Mycobacterium tuberculosis or acting as ligands for various serotonin receptors, which could lead to psychotropic effects .

Synthesis Analysis

The synthesis of related purine-piperazine derivatives involves several key steps, including the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners. For example, an advanced intermediate with a difluorobenzyl and piperazinyl group was used to synthesize a series of purine-2,6-dione linked piperazine derivatives targeting Mycobacterium tuberculosis . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction studies. For instance, a compound with a hydantoin ring and a bicyclo octane moiety was found to exhibit both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern . This suggests that the compound may also exhibit a complex hydrogen bonding network, potentially affecting its biological activity.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of similar compounds involves regiospecific displacement reactions, amination, and intramolecular nucleophilic displacement cyclization reactions . These reactions are crucial for constructing the purine-piperazine framework and could be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds have been characterized using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as elemental analysis . X-ray crystallography has also been used to determine the crystal structure of similar compounds, which can provide insights into the density, molecular geometry, and intermolecular interactions .

科学研究应用

抗分枝杆菌特性

Konduri 等人 (2020) 对嘌呤连接的哌嗪衍生物(包括与 7-苄基-8-(4-(4-氟苄基)哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮结构相关的化合物)进行的研究表明,它们具有作为结核分枝杆菌的有效抑制剂的潜力。这些化合物破坏了肽聚糖的生物合成,显示出比一些现有的临床药物(如乙胺丁醇)更强的效力 (Konduri 等人,2020)。

心血管活性

Chłoń-Rzepa 等人 (2004) 对 7-苄基-8-(4-(4-氟苄基)哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的衍生物进行的研究在心血管健康领域显示出有希望的结果。这些化合物表现出显着的心电图和抗心律失常特性,以及降压活性,表明它们在心血管治疗中的潜在应用 (Chłoń-Rzepa 等人,2004)。

精神活性潜力

Żmudzki 等人 (2015) 对类似化合物的 N-(芳基哌嗪基)乙酰胺衍生物进行的研究显示出对血清素 5-HT6、5-HT7 和多巴胺 D2 受体的显著亲和力。这表明这些化合物在治疗精神疾病或作为精神疗法的一部分的潜在用途 (Żmudzki 等人,2015)。

抗哮喘活性

Bhatia 等人 (2016) 合成了 7-苄基-8-(4-(4-氟苄基)哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的衍生物,重点关注抗哮喘特性。这些化合物显示出显着的血管扩张活性,表明它们作为抗哮喘剂的潜力 (Bhatia 等人,2016)。

抗病毒特性

Wang 等人 (2013) 发现二酮哌嗪衍生物,其与 7-苄基-8-(4-(4-氟苄基)哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮具有结构相似性,对甲型流感 (H1N1) 病毒表现出适度的抗病毒活性。这表明在抗病毒药物开发中的潜在应用 (Wang 等人,2013)。

抗癌特性

Saab 等人 (2013) 研究了哌嗪衍生物在抑制 K-562 细胞增殖和诱导红系分化方面的功效,这可能对慢性粒细胞白血病的治疗产生影响 (Saab 等人,2013)。

属性

IUPAC Name |

7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWYGGMIAUBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)